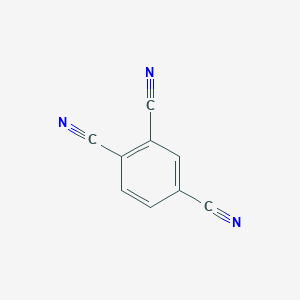

1,2,4-Benzenetricarbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzene-1,2,4-tricarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3N3/c10-4-7-1-2-8(5-11)9(3-7)6-12/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJRHFSBKHHQEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343844 | |

| Record name | 1,2,4-Benzenetricarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10347-14-5 | |

| Record name | 1,2,4-Benzenetricarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10347-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Benzenetricarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Tale of Two Isomers: A Technical Guide to the Contrasting Chemical Properties of 1,2,4- and 1,3,5-Tricyanobenzene

Abstract

In the landscape of aromatic building blocks, cyanobenzenes represent a class of compounds prized for their unique electronic properties and versatile reactivity. The introduction of multiple nitrile groups profoundly alters the electron density of the benzene ring, rendering it a powerful electron acceptor and a valuable precursor for advanced materials and complex organic synthesis. However, the seemingly subtle shift in the placement of these functional groups—isomerism—can induce drastic changes in molecular symmetry, polarity, reactivity, and solid-state architecture. This technical guide provides an in-depth comparative analysis of two pivotal isomers: the symmetric 1,3,5-tricyanobenzene (s-TCB) and the asymmetric 1,2,4-tricyanobenzene (as-TCB). We will explore the fundamental chemical and physical disparities that arise from their distinct substitution patterns, offering researchers, materials scientists, and drug development professionals a comprehensive understanding of their respective properties and potential applications.

Introduction: The Significance of Isomerism in Cyanobenzenes

Benzene substituted with three cyano groups creates a highly electron-deficient aromatic system. The powerful inductive and resonance electron-withdrawing effects of the nitrile (-C≡N) group transform the otherwise nucleophilic benzene ring into an electrophilic scaffold. This property makes tricyanobenzenes exceptional building blocks for charge-transfer complexes, covalent organic frameworks (COFs), and as intermediates in the synthesis of functional dyes and pharmaceutical precursors.

The constitutional isomerism between the 1,3,5- and 1,2,4-substituted forms is not a trivial distinction. It is the primary determinant of the molecule's overall symmetry, which in turn governs a cascade of other properties including dipole moment, crystal packing, and spectroscopic signatures. Understanding these differences is paramount for selecting the appropriate isomer for a specific application, whether it be designing a highly ordered, porous material or constructing a polar molecule for nonlinear optics or as a pharmacophore.

Molecular Structure and Symmetry: A Study in Contrast

The core difference between s-TCB and as-TCB lies in their molecular point groups, which dictates their fundamental electronic and physical characteristics.

1,3,5-Tricyanobenzene: The Archetype of Symmetry

Belonging to the high-symmetry D3h point group, 1,3,5-tricyanobenzene is a planar, nonpolar molecule. The three cyano groups are oriented 120° apart, resulting in a perfect cancellation of all individual bond dipoles. This molecular symmetry is the defining feature of s-TCB.

1,2,4-Tricyanobenzene: The Asymmetric Counterpart

In contrast, 1,2,4-tricyanobenzene possesses a lower C2v symmetry. While the molecule is still planar, the uneven distribution of the electron-withdrawing cyano groups creates an imbalance in the charge distribution across the ring. This results in a significant permanent molecular dipole moment, making as-TCB a polar molecule. This inherent polarity is a critical differentiator in its chemical behavior compared to its symmetric counterpart.

Proposed Synthesis of 1,2,4-Tricyanobenzene (as-TCB)

While specific literature procedures for as-TCB are less common, a chemically sound and logical approach is the triple Sandmeyer reaction starting from 1,2,4-triaminobenzene. The Sandmeyer reaction is a classic and robust method for converting aromatic primary amines into nitriles via their corresponding diazonium salts.

Proposed Experimental Protocol: Sandmeyer Reaction of 1,2,4-Triaminobenzene This protocol is a generalized procedure and requires optimization.

-

Diazotization: Dissolve 1,2,4-triaminobenzene dihydrochloride (1.0 eq) in an aqueous solution of a strong mineral acid (e.g., HCl). Cool the solution to 0-5 °C in an ice bath. This low temperature is critical to ensure the stability of the resulting diazonium salt.

-

NaNO₂ Addition: Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, >3.0 eq) dropwise, keeping the temperature strictly below 5 °C. The formation of the tris(diazonium) salt intermediate is indicated by a change in the solution's appearance.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN, >3.0 eq) in an aqueous solution of sodium or potassium cyanide (NaCN/KCN). This forms the soluble [Cu(CN)₂]⁻ complex, which is the active reagent.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper cyanide solution. The reaction is often accompanied by the evolution of nitrogen gas. Allow the mixture to warm to room temperature and then heat gently (e.g., 50-70 °C) to ensure the reaction goes to completion.

-

Workup and Purification: After cooling, the mixture is typically neutralized and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude 1,2,4-tricyanobenzene can be purified by column chromatography followed by recrystallization.

Physicochemical and Electronic Properties: A Comparative Summary

The difference in symmetry directly translates into distinct physicochemical properties. The nonpolarity of s-TCB leads to its interactions being dominated by weaker van der Waals forces and quadrupolar interactions, while the significant dipole moment of as-TCB allows for stronger dipole-dipole interactions.

| Property | 1,3,5-Tricyanobenzene (s-TCB) | 1,2,4-Tricyanobenzene (as-TCB) | Causality of Difference |

| Symmetry Point Group | D3h | C2v | Positional isomerism of cyano groups. |

| Molecular Polarity | Nonpolar | Polar | Vector sum of bond dipoles is zero in s-TCB but non-zero in as-TCB. |

| Dipole Moment | 0 Debye | > 0 Debye (Calculated) | Asymmetric charge distribution. |

| 1H NMR Spectrum | 1 singlet | 3 distinct signals (doublet, doublet, d of d) | High symmetry leads to one type of proton; low symmetry leads to three unique protons with spin-spin coupling. |

| 13C NMR Spectrum | 2 signals (1 quaternary, 1 CH) | 9 distinct signals (3 CH, 6 quaternary) | High symmetry leads to two unique carbon environments; low symmetry results in nine unique environments. |

Crystal Engineering and Solid-State Properties

The forces that govern how molecules arrange themselves in a crystal are highly dependent on their shape and electronic properties.

-

1,3,5-Tricyanobenzene: The crystal structure of s-TCB is a masterclass in supramolecular assembly. Despite having no dipole moment, it forms a highly ordered, three-dimensional network driven by a combination of π-π stacking and numerous weak C-H···N hydrogen bonds between the aromatic protons and the nitrogen atoms of the cyano groups on adjacent molecules. This efficient packing of nonpolar molecules is a direct consequence of its high symmetry.

Comparative Reactivity

The electron-deficient nature of the benzene ring in both isomers makes them susceptible to nucleophilic attack and reduction. However, their symmetries again play a crucial role.

Reduction and Radical Anion Formation

Both isomers are excellent electron acceptors. Chemical or electrochemical reduction generates radical anions. For 1,3,5-tricyanobenzene , this process is well-documented. The reduction forms an unstable radical anion that rapidly dimerizes by forming a C-C bond between the rings of two separate molecules. [1][2]This dimerization is a consequence of the high spin density on the aromatic carbon atoms.

For 1,2,4-tricyanobenzene , a similar formation of a radical anion is expected. However, the dimerization could potentially be more complex, with the possibility of multiple isomeric dimers forming due to the lower symmetry of the parent molecule.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing cyano groups strongly activate the benzene ring towards SNAr reactions.

-

In s-TCB , all three aromatic protons (and their corresponding carbon atoms) are chemically equivalent. Therefore, a monosubstitution reaction will yield only one product.

-

In as-TCB , the three aromatic protons are inequivalent. The cyano groups at positions 1, 2, and 4 create a highly polarized ring, making certain positions more electrophilic and thus more susceptible to nucleophilic attack. Specifically, the proton at position 5 (para to the C2-cyano and ortho to the C4-cyano) and the proton at position 3 (ortho to both C2- and C4-cyano groups) are expected to be the most activated sites for substitution. This provides a handle for regioselective synthesis that is absent in the symmetric isomer.

Applications in Research and Development

The distinct properties of s-TCB and as-TCB make them suitable for different advanced applications.

-

1,3,5-Tricyanobenzene is an exemplary building block for materials requiring long-range order and porosity. Its high symmetry and planar structure make it a favored trigonal node for the construction of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) . These materials possess high surface areas and ordered pore structures, making them ideal for applications in gas storage, separation, and heterogeneous catalysis.

-

1,2,4-Tricyanobenzene , with its inherent polarity, is a more suitable candidate for applications in nonlinear optics (NLO) , where a molecular dipole moment is often a prerequisite. Furthermore, its lower symmetry and defined polar axis make it an interesting scaffold in drug development . It can be used to design enzyme inhibitors or receptor ligands where specific, directional hydrogen bonding and dipole interactions are crucial for binding affinity and selectivity. Its multiple, distinct reactive sites allow for the stepwise introduction of different functional groups, creating complex, multifunctional molecules.

Conclusion

The cases of 1,3,5- and 1,2,4-tricyanobenzene powerfully illustrate the principle that isomerism is a fundamental driver of chemical diversity. The symmetric, nonpolar nature of s-TCB makes it an ideal component for creating highly ordered, crystalline materials. Conversely, the asymmetry and polarity of as-TCB provide opportunities for regioselective functionalization and applications that leverage dipole-based interactions. For the researcher and developer, a thorough appreciation of these isomeric differences is not merely academic; it is the key to unlocking the full potential of these versatile chemical building blocks.

References

-

Del Sesto, R. E., Arif, A. M., Novoa, J. J., Anusiewicz, I., Skurski, P., Simons, J., Dunn, B. C., Eyring, E. M., & Miller, J. S. (2003). Chemical Reduction of 2,4,6-Tricyano-1,3,5-triazine and 1,3,5-Tricyanobenzene. Formation of Novel 4,4′,6,6′-Tetracyano-2,2′-bitriazine and Its Radical Anion. The Journal of Organic Chemistry, 68(9), 3367–3379. [Link]

-

Del Sesto, R. E., et al. (2003). Chemical Reduction of 2,4,6-Tricyano-1,3,5-triazine and 1,3,5-Tricyanobenzene... ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9745, 1,3,5-Trifluorobenzene. Retrieved February 7, 2024, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7950, 1,3,5-Trichlorobenzene. Retrieved February 7, 2024, from [Link].

-

El-Guesmi, N., et al. (2022). 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. Bioinorganic Chemistry and Applications. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12002, 1,2,4-Tribromobenzene. Retrieved February 7, 2024, from [Link].

-

Al-Hussain, S. A., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. SN Applied Sciences. [Link]

-

Becker, M., et al. (2012). An Efficient Route to 1,3,5-Triazido-2,4,6-tricyanobenzene. Zeitschrift für Naturforschung B. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82587, Benzene-1,3,5-tricarbonitrile. Retrieved February 7, 2024, from [Link].

-

Islam, M. S., et al. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. Molecules. [Link]

-

Aathithan, S., et al. (2018). Molecular Structure, Spectroscopic Investigation, DFT Calculations and Other Biomolecular Properties of 1,2,3-trichloro-4-nitrobenzene. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13, 1,2,4-Trichlorobenzene. Retrieved February 7, 2024, from [Link].

-

Del Sesto, R. E., et al. (2003). Chemical Reduction of 2,4,6-Tricyano-1,3,5-triazine and 1,3,5-Tricyanobenzene... The Journal of Organic Chemistry. [Link]

-

Reddy, D. S., Goud, B. S., Panneerselvam, K., & Desiraju, G. R. (1993). 1,3,5-Tricyanobenzene. Acta Crystallographica Section C: Crystal Structure Communications. [Link]

Sources

An In-depth Technical Guide to 1,2,4-Tricyanobenzene: Chemical Identity and Properties

A comprehensive guide for researchers, scientists, and drug development professionals on the chemical identifiers, physicochemical properties, and safety considerations of 1,2,4-Tricyanobenzene.

Introduction

1,2,4-Tricyanobenzene is an aromatic organic compound characterized by a benzene ring substituted with three cyano groups at the 1, 2, and 4 positions. The presence and arrangement of the electron-withdrawing nitrile groups on the benzene core significantly influence its chemical reactivity and physical properties, making it a molecule of interest in various fields of chemical research and materials science. This guide provides a detailed overview of the essential chemical identifiers and properties of 1,2,4-Tricyanobenzene, serving as a foundational resource for its application in experimental and developmental work.

While the isomeric 1,3,5-Tricyanobenzene is a more commonly studied molecule, this guide focuses specifically on the 1,2,4-isomer, providing a consolidated repository of its known data.

Chemical Identifiers

A precise and unambiguous identification of a chemical substance is paramount for scientific communication, procurement, and regulatory compliance. The following table summarizes the key chemical identifiers for 1,2,4-Tricyanobenzene.

| Identifier | Value | Source |

| PubChem CID | 73335 | |

| IUPAC Name | Benzene-1,2,4-tricarbonitrile | |

| Molecular Formula | C₉H₃N₃ | |

| Molecular Weight | 153.14 g/mol | |

| Canonical SMILES | C1=CC(=C(C=C1C#N)C#N)C#N | |

| InChI Key | ZJWCCXAGHNFJRN-UHFFFAOYSA-N | |

| CAS Number | 933-77-7 | |

| European Community (EC) Number | 213-272-9 |

Physicochemical Properties

The physicochemical properties of 1,2,4-Tricyanobenzene are crucial for understanding its behavior in various solvents and under different experimental conditions. These properties dictate its suitability for specific applications, from reaction chemistry to materials science.

| Property | Value | Source |

| Physical State | Solid | |

| Melting Point | 163-165 °C | |

| Boiling Point | 378.5 °C at 760 mmHg (predicted) | |

| Solubility | Information not available | |

| Density | 1.32 g/cm³ (predicted) | |

| LogP | 1.2 (predicted) |

Safety and Hazard Information

A thorough understanding of the potential hazards associated with a chemical is a prerequisite for safe handling and experimentation. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Pictograms:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols and Applications

The unique electronic properties of 1,2,4-Tricyanobenzene, stemming from the asymmetric placement of three strong electron-withdrawing groups, make it a valuable building block in supramolecular chemistry and materials science. Its potential applications are an active area of research.

Synthesis of 1,2,4-Tricyanobenzene

A common synthetic route to 1,2,4-Tricyanobenzene involves the Sandmeyer reaction, starting from the corresponding triamino-substituted benzene derivative. A generalized workflow is presented below.

Caption: A generalized workflow for the synthesis of 1,2,4-Tricyanobenzene via the Sandmeyer reaction.

Detailed Protocol:

-

Diazotization: 1,2,4-Triaminobenzene is dissolved in a cold aqueous solution of a strong mineral acid, typically hydrochloric acid. The solution is maintained at a low temperature (0-5 °C) using an ice bath. A solution of sodium nitrite (NaNO₂) is then added dropwise with vigorous stirring. The reaction progress is monitored for the formation of the tris(diazonium) salt intermediate. The causality behind the low temperature is to ensure the stability of the diazonium salt, which is prone to decomposition at higher temperatures.

-

Cyanation (Sandmeyer Reaction): The freshly prepared solution of the tris(diazonium) salt is slowly added to a solution of copper(I) cyanide (CuCN) dissolved in an aqueous solution of potassium cyanide (KCN). The reaction is typically heated to facilitate the displacement of the diazonium groups with cyanide groups. The choice of a copper(I) catalyst is crucial for the efficiency of this nucleophilic substitution reaction.

-

Workup and Purification: Upon completion of the reaction, the mixture is cooled, and the crude 1,2,4-Tricyanobenzene product is isolated, often by filtration. The product is then purified using standard techniques such as recrystallization or column chromatography to yield the pure compound. The purification method is chosen based on the scale of the reaction and the nature of any impurities.

Logical Relationships of Chemical Identifiers

The various chemical identifiers for 1,2,4-Tricyanobenzene are interconnected and provide different ways to describe the same molecule. The following diagram illustrates these relationships.

Caption: The relationship between the PubChem CID and other key chemical identifiers for 1,2,4-Tricyanobenzene.

References

Methodological & Application

Application Note: High-Purity Synthesis of 1,2,4-Benzenetricarbonitrile

Executive Summary

This guide details the protocol for converting Trimellitic Anhydride (TMA) into 1,2,4-Benzenetricarbonitrile (Trimellitonitrile) . While industrial methods often utilize ammoxidation of pseudocumene, laboratory-scale synthesis requires a more controlled, stepwise approach to ensure high regioselectivity and purity.

We utilize a Three-Stage Functional Group Interconversion (FGI) strategy:

-

Hydrolysis & Activation: Conversion of the anhydride to the tri-acid, followed by chlorination to the tri-acid chloride.

-

Amidation: Nucleophilic acyl substitution to form 1,2,4-benzenetricarboxamide.

-

Dehydration: Chemical dehydration of the triamide to the trinitrile using phosphorus oxychloride (

).

This route is preferred over direct high-temperature fusion with urea (the "bake and shake" method) because it minimizes thermal polymerization byproducts and yields a product suitable for high-performance applications, such as phthalocyanine synthesis or cross-linking agents.

Strategic Rationale & Mechanism

The Challenge of TMA

Trimellitic anhydride contains two distinct carbonyl environments: the cyclic anhydride ring (positions 1,2) and the free carboxylic acid (position 4). Direct reaction with ammonia often yields a mixture of imides (trimellitimide) and amides, which are difficult to dehydrate uniformly.

The Solution: Uniform Activation

By first hydrolyzing the anhydride to Trimellitic Acid and subsequently converting it to 1,2,4-Benzenetricarbonyl trichloride , we equalize the reactivity of all three positions. This ensures that the subsequent amidation step yields the discrete triamide, which can be cleanly dehydrated to the trinitrile.

Reaction Pathway Diagram

Caption: Stepwise conversion of TMA to this compound via acid chloride and amide intermediates.

Safety & Hazard Analysis

| Hazard Class | Chemical Agent | Critical Precaution |

| Respiratory Sensitizer | Trimellitic Anhydride (TMA) | TMA is a potent sensitizer. Use a dedicated fume hood and avoid dust inhalation. |

| Corrosive/Toxic Gas | Thionyl Chloride ( | Releases HCl and |

| Acute Toxicity | Nitriles (Product) | Treat all cyanocarbon compounds as potentially liberating HCN under metabolic or acidic conditions. |

| Thermal Risk | Exothermic Amidation | The reaction of acid chlorides with ammonia is violently exothermic. Strict temperature control ( |

Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8]

-

Thionyl Chloride (

) -

Ammonium Hydroxide (28%

) or Ammonia gas -

Phosphorus Oxychloride (

) -

Solvents: Toluene (anhydrous), DMF (catalytic), Dichloromethane (DCM).

Step 1: Hydrolysis and Activation

Objective: Convert TMA to Trimellitic Acid, then to the Acid Chloride.

-

Hydrolysis: Suspend 19.2 g (0.1 mol) of Trimellitic Anhydride in 100 mL of water. Heat to reflux (100°C) for 1 hour. The solid will dissolve as it converts to Trimellitic Acid. Cool to 0°C; filter the white precipitate and dry thoroughly (vacuum oven at 80°C).

-

Checkpoint: MP of Trimellitic Acid should be ~229-231°C (dec).[3]

-

-

Chlorination: In a round-bottom flask equipped with a reflux condenser and drying tube (

), place 21.0 g (0.1 mol) of dried Trimellitic Acid. -

Add 40 mL (excess) of Thionyl Chloride (

) and 3-5 drops of DMF (catalyst). -

Heat to gentle reflux for 3-4 hours until gas evolution (

, -

Isolation: Distill off excess

under reduced pressure. The residue is 1,2,4-Benzenetricarbonyl trichloride (yellowish oil/solid). Use immediately in Step 2.

Step 2: Amidation

Objective: Convert the Acid Chloride to 1,2,4-Benzenetricarboxamide.

-

Dissolve the crude acid chloride from Step 1 in 100 mL of anhydrous Dichloromethane (DCM) or Dioxane.

-

Place 150 mL of concentrated Ammonium Hydroxide (

) in a beaker and cool to 0°C in an ice bath. -

Critical Step: Slowly add the acid chloride solution to the stirred ammonia solution dropwise. Maintain temperature <10°C. Vigorous precipitation will occur.

-

Stir for 1 hour at room temperature after addition is complete.

-

Filter the white solid (Triamide). Wash with cold water (3 x 50 mL) to remove ammonium salts.

-

Dry the solid at 100°C.

-

Yield Expectation: ~85-90%.[1]

-

Step 3: Dehydration to Nitrile

Objective: Convert the Triamide to this compound.

-

Mix the dried 1,2,4-Benzenetricarboxamide (approx. 20 g) with 6.0 g of Sodium Chloride (NaCl) (catalyst/drying aid) in a flask.

-

Add 80 mL of Phosphorus Oxychloride (

). -

Heat the mixture to 80-90°C for 2-3 hours. The suspension will dissolve as the amide dehydrates to the nitrile.

-

Workup: Cool the mixture to room temperature. Carefully pour the reaction mass onto 500 g of crushed ice (fume hood!). Caution: Exothermic hydrolysis of excess

. -

Stir vigorously until the ice melts. The product will precipitate as a beige/white solid.

-

Filter the solid and wash with saturated

solution (to neutralize acid) followed by water.

Purification[2]

-

Recrystallization: Dissolve the crude nitrile in hot Ethanol or an Acetone/Water mixture. Filter while hot to remove any insoluble impurities (e.g., polymerized material).

-

Cool slowly to crystallize.

-

Sublimation (Optional): For ultra-high purity (>99.5%), sublime the product under high vacuum (0.1 mmHg) at 160-180°C.

Characterization & Validation

Summarized below are the expected physicochemical properties for validation.

| Parameter | Specification | Method |

| Appearance | White to off-white needles | Visual |

| Melting Point | 208 – 212 °C | Capillary Method |

| IR Spectroscopy | Sharp peak at ~2230 | FTIR (KBr pellet) |

| Solubility | Soluble in Acetone, DMSO, DMF; Insoluble in Water | Solubility Test |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield in Step 2 | Hydrolysis of Acid Chloride | Ensure |

| Sticky Product in Step 3 | Incomplete Dehydration | Increase reaction time with |

| MP Lower than 200°C | Imide Impurities | Recrystallize from Ethanol.[4] Imides are often less soluble or have distinct crystal habits. |

Workflow Visualization

Caption: Operational workflow for the synthesis and purification of this compound.

References

-

Sigma-Aldrich. 1,2,4-Benzenetricarboxylic acid (Trimellitic acid) Product Specification.[3]Link

-

National Institutes of Health (NIH). Trimellitic Anhydride - PubChem Compound Summary.Link

- Organic Syntheses.General procedures for conversion of carboxylic acids to nitriles via amides. (Mechanistic grounding for Step 2 & 3).

-

Becker, M. et al. An Efficient Route to 1,3,5-Triazido-2,4,6-tricyanobenzene. ResearchGate. (Provides context on tricyanobenzene purification and characterization). Link

-

BenchChem. Purification of substituted benzenes and nitriles.Link

Sources

Application Note: High-Selectivity Ammoxidation of 1,2,4-Trimethylbenzene

This guide details the catalytic ammoxidation of 1,2,4-trimethylbenzene (pseudocumene) to 1,2,4-tricyanobenzene. This transformation is chemically demanding due to the "ortho-effect" at the 1,2-positions, which thermodynamically favors the formation of imides (e.g., 4-cyanophthalimide) over the trinitrile.

The protocol below prioritizes nitrile selectivity through kinetic control: using high ammonia partial pressures, specific Vanadium-Antimony (V-Sb) catalysts, and precise thermal management to suppress cyclization.

Target Product: 1,2,4-Tricyanobenzene (Trimellitic trinitrile) Process Type: Heterogeneous Vapor-Phase Catalysis Scale: Laboratory to Pilot (Fixed-Bed Continuous Flow)

Executive Summary & Chemical Logic

The ammoxidation of 1,2,4-trimethylbenzene (Pseudocumene) proceeds via a radical-chain mechanism on the surface of a metal-oxide catalyst. Unlike the ammoxidation of meta- or para-xylenes, the 1,2,4-isomer presents a critical selectivity challenge:

-

The Ortho-Challenge: The methyl groups at positions 1 and 2 are prone to cyclization after the initial oxidation steps, forming 4-cyanophthalimide rather than the desired trinitrile.

-

The Solution: To force the reaction toward 1,2,4-tricyanobenzene, the protocol utilizes:

-

Ammonia Excess: A high

:Hydrocarbon ratio (>6:1) to shift the equilibrium from the cyclic imide to the open-chain nitrile. -

V-Sb-Oxide Catalyst: Vanadium-Antimony systems are preferred over V-Ti systems for this specific isomer because they exhibit lower acidity, reducing the rate of hydrolysis/imidization side reactions.

-

Water Management: Immediate removal of product water is critical, as water catalyzes the hydrolysis of the nitrile back to the amide/imide.

-

Reaction Pathway & Selectivity Control

The following diagram illustrates the competitive pathways. The "Red Path" is the thermodynamic sink (Imide) we must avoid; the "Green Path" is the kinetic target (Trinitrile).

Figure 1: Reaction network showing the competitive cyclization to imide versus the target ammoxidation to trinitrile.

Experimental Protocol

Catalyst Preparation (V-Sb-Bi/Al2O3)

While commercial V-Ti catalysts exist, a laboratory-prepared Vanadium-Antimony-Bismuth catalyst provides superior nitrile selectivity for ortho-substituted alkylbenzenes.

Reagents:

-

Ammonium Metavanadate (

) -

Antimony(III) Oxide (

) -

Bismuth Nitrate Pentahydrate (

) -

Support:

-Alumina (surface area ~150

Procedure:

-

Dissolution: Dissolve 11.7g

in hot deionized water (80°C) with minimal oxalic acid to aid solubility. -

Slurry: Add 14.6g

and 5.0g -

Impregnation: Add 100g of

-Alumina support to the slurry. Stir vigorously at 80°C until a thick paste forms. -

Drying: Dry the paste at 120°C for 12 hours.

-

Calcination: Calcine in a muffle furnace with airflow. Ramp 2°C/min to 550°C; hold for 6 hours.

-

Sieving: Crush and sieve to 20-40 mesh for fixed-bed loading.

Reactor Setup & Feed Conditions

System: Tubular Fixed-Bed Reactor (Stainless Steel 316), ID 15-25mm.

Heating: Molten salt bath or fluidized sand bath is mandatory due to the high exothermicity (

Feed Composition (Molar Ratios):

-

Pseudocumene (1,2,4-TMB): 1.0 (Limiting Reagent)

-

Ammonia (

): 8.0 - 10.0 (High excess to suppress imide) -

Air: 30.0 - 40.0 (Supplies

~6-8 molar eq) -

Water Vapor (Optional): 2.0 (Moderates hot spots, but excess promotes hydrolysis)

Operating Parameters:

| Parameter | Setting | Rationale |

|---|---|---|

| Temperature | 410°C - 430°C | <400°C: Low conversion; >450°C: Combustion/Decomposition. |

| Pressure | 0.5 - 1.5 bar (g) | Slightly elevated pressure aids throughput but lowers selectivity. |

| WHSV | 0.05 - 0.1

Step-by-Step Workflow

Step 1: System Pre-treatment

-

Load the reactor with 20g of catalyst diluted 1:1 with inert silicon carbide (SiC) to prevent hot spots.

-

Activate catalyst under Air flow (100 mL/min) at 450°C for 2 hours.

Step 2: Reaction Start-up

-

Reduce temperature to 380°C.

-

Introduce Ammonia flow first to saturate catalyst acid sites.

-

Start Pseudocumene feed via a heated syringe pump or vaporizer (Vaporizer Temp: 200°C).

-

Slowly ramp temperature to 420°C over 30 minutes while monitoring the exotherm (internal thermocouple).

Step 3: Product Collection (Desublimation)

-

The product, 1,2,4-tricyanobenzene, is a solid with a high melting point (>200°C).

-

Primary Trap: Air-cooled condenser kept at ~140°C. This condenses the trinitrile and imide solids while allowing water vapor, excess

, and light byproducts to pass. -

Secondary Trap: Water scrubber to capture HCN and unreacted ammonia (Safety Critical).

Step 4: Purification

-

Collect the crude solid from the primary trap. It will likely contain 1,2,4-tricyanobenzene (major), 4-cyanophthalimide (minor), and catalyst fines.

-

Solvent Extraction: Dissolve crude product in hot benzonitrile or nitrobenzene (high solubility for nitriles). Filter hot to remove catalyst dust.

-

Recrystallization: Cool the filtrate to 10°C. 1,2,4-Tricyanobenzene crystallizes out.

-

Imide Removal: If imide content is high (>5%), wash the solid with dilute aqueous ammonia. The imide will hydrolyze/dissolve as the ammonium salt, while the trinitrile remains insoluble.

Analytical Methods & Validation

Technique: Gas Chromatography (GC-FID)

-

Column: HP-5 or DB-WAX (High thermal stability required).

-

Injector: 280°C.

-

Detector: 300°C.

-

Oven Program: 100°C (1 min)

20°C/min

Calculations:

Target Metrics:

-

Conversion: >95%[4]

-

Selectivity (Trinitrile): 50-60% (Imide formation is the main loss factor).

-

Selectivity (Imide): 20-30%

Safety Considerations (HSE)

1. Hydrogen Cyanide (HCN) Generation:

-

Ammoxidation inherently produces HCN as a byproduct of methyl group degradation.

-

Control: The reactor effluent must pass through a caustic scrubber (10% NaOH) before venting. Install HCN detectors in the lab.

2. Flammability Limits:

-

The mixture of organic vapor, ammonia, and air is explosive.

-

Control: Operate outside the flammability envelope by using high Air:Hydrocarbon ratios (lean operation) and installing flame arrestors on inlet/outlet lines.

3. Thermal Runaway:

-

The reaction is highly exothermic.[5][6] A loss of flow or cooling can cause rapid temperature spikes (>500°C), damaging the catalyst or breaching the reactor.

-

Control: Interlock the hydrocarbon feed pump to the reactor temperature; auto-shutdown if T > 450°C.

Process Flow Diagram

Figure 2: Process flow diagram for the continuous ammoxidation setup.

References

-

Imide vs. Nitrile Selectivity: Martin, A., & Lücke, B. (2000). Ammoxidation and Oxidation of Substituted Methyl Aromatics on Vanadium-containing Catalysts. Chemistry.

-

V-Sb Catalyst Systems: Rizayev, R. G., et al. (1992). Some fundamental and practical aspects of the ammoxidation of alkylbenzenes. Applied Catalysis A: General.

-

General Ammoxidation Protocols: Grasselli, R. K., et al. (1970).[7] Ammoxidation of Propylene (Sohio Process).[8] US Patent 3,544,616.

-

Synthesis of Tricyanobenzene (Alternative Routes): Klapötke, T. M., et al. (2009). An Efficient Route to 1,3,5-Triazido-2,4,6-tricyanobenzene. Zeitschrift für Naturforschung B.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 1,2,4-Trichlorobenzene | C6H3Cl3 | CID 13 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20100048850A1 - Method for the synthesis of acrylonitrile from glycerol - Google Patents [patents.google.com]

- 7. US3544616A - Ammoxidation of propylene or isobutylene to acrylonitrile or methacrylonitrile - Google Patents [patents.google.com]

- 8. Ammoxidation - Wikipedia [en.wikipedia.org]

Advanced Synthesis Protocols: Utilizing 1,2,4-Benzenetricarbonitrile as a Modulated Precursor for MOFs and CTFs

[1]

Executive Summary & Strategic Analysis

This compound (also known as Trimellitonitrile) represents a sophisticated "masked" precursor in the synthesis of porous materials.[1] Unlike its carboxylate analog (1,2,4-benzenetricarboxylic acid/Trimellitic acid), which coordinates immediately to metal ions often causing rapid, amorphous precipitation, the nitrile derivative offers a kinetic control mechanism essential for high-quality crystal engineering.[1]

In the context of Metal-Organic Frameworks (MOFs) and Porous Organic Polymers (POPs), this molecule functions through two distinct, divergent synthetic pathways:

-

The Hydrolysis Pathway (MOFs): Acting as a pro-ligand for in situ generation of 1,2,4-benzenetricarboxylate.[1][2] This "slow-release" mechanism is critical for growing large, diffraction-quality single crystals of MOFs (e.g., Mn-BTC, Ln-BTC series).[1]

-

The Trimerization Pathway (CTFs): Acting as a monomer for Covalent Triazine Frameworks (CTFs) via ionothermal synthesis.[1][2] The asymmetry of the 1,2,4-substitution pattern introduces structural disorder, increasing pore accessibility compared to highly symmetric 1,3,5-analogs.[1]

This guide provides validated protocols for both pathways, emphasizing the "Application Scientist" perspective: why we choose these specific parameters and how to troubleshoot the inevitable synthetic challenges.

Bifurcated Synthetic Workflow (Logic Diagram)

The following diagram illustrates the decision tree for utilizing this compound, highlighting the critical divergence based on solvent and catalyst choice.

Caption: Divergent synthetic pathways for this compound. Pathway A utilizes hydrolysis for MOFs, while Pathway B utilizes trimerization for CTFs.[1]

Protocol A: In-Situ Hydrolysis for MOF Growth

Objective: Synthesis of high-quality crystalline MOFs (e.g., Manganese-1,2,4-Benzenetricarboxylate) using the nitrile hydrolysis method.[1]

The "Slow Release" Mechanism

Direct reaction of metal salts with 1,2,4-benzenetricarboxylic acid often results in immediate precipitation due to the high pKa acidity and strong coordination of the carboxylate.

By using the nitrile , we leverage the hydrolysis reaction:

Experimental Protocol

Materials:

-

Metal Salt:

(or equivalent Co/Zn nitrate)ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Solvent System: DMF / Ethanol / Deionized Water (1:1:1 v/v)[1]

-

Vessel: 23 mL Teflon-lined stainless steel autoclave[2]

Step-by-Step Methodology:

-

Precursor Dissolution:

-

Mixing & Homogenization:

-

Solvothermal Synthesis:

-

Cooling & Isolation:

-

Cool to room temperature at a rate of 0.1°C/min (Slow cooling is vital for crystal quality).

-

Filter the resulting block-shaped crystals.

-

Wash: Wash 3x with DMF (to remove unreacted nitrile) and 3x with Ethanol (to exchange DMF).[1]

-

-

Activation:

-

Solvent exchange with methanol for 3 days (refreshing daily).

-

Vacuum dry at 80°C or supercritical

dry.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-

Data Validation (Expected Results):

| Parameter | Expected Outcome | Troubleshooting |

|---|---|---|

| Appearance | Clear, defined geometric crystals (e.g., blocks/prisms) | Powder = Reaction too fast (lower Temp).[1] |

| IR Spectrum | Disappearance of -CN peak (~2230 cm⁻¹) | Strong -CN peak = Incomplete hydrolysis (Increase Time/Temp).[1][2] |

| PXRD | Sharp, high-intensity peaks (High crystallinity) | Broad humps = Amorphous (Check solvent purity).[1][2] |

Protocol B: Ionothermal Synthesis of CTFs

Objective: Synthesis of Porous Covalent Triazine Frameworks via cyclotrimerization.

The "Molten Salt" Mechanism

Here,

-

Solvent: It melts at >290°C, providing a liquid medium.[1][2]

-

Catalyst: It is a strong Lewis acid that catalyzes the trimerization of nitrile groups into triazine rings (

).[2] -

Porogen: The salt occupies space within the forming network; washing it out leaves micropores.[2]

Experimental Protocol

Materials:

-

Anhydrous

(Glovebox handling recommended)ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Vessel: Quartz ampoule (thick-walled)[2]

Step-by-Step Methodology:

-

Glovebox Preparation:

-

Ampoule Sealing:

-

Ionothermal Treatment:

-

Purification (The "Demineralization" Step):

-

Break the ampoule (carefully!) and recover the black monolith.[2]

-

Grind the monolith into a powder.[2]

-

Wash 1: Stir in water at 60°C for 24 hours (removes bulk salt).

-

Wash 2: Stir in 1M HCl at 100°C (Reflux) for 24 hours. This is critical to remove Zn ions trapped in the triazine matrix.

-

Wash 3: Water, then THF, then Acetone.[1]

-

-

Drying:

-

Vacuum dry at 120°C for 12 hours.

-

Data Validation (Expected Results):

| Parameter | Expected Outcome | Note |

|---|---|---|

| BET Surface Area | 800 - 1500 m²/g | Depends heavily on ZnCl2 ratio.[2] |

| Pore Structure | Micro/Mesoporous mix | 1,2,4-isomer creates more mesopores than 1,3,5-isomer due to disorder.[1] |

| Elemental Analysis | High N content (~15-20%) | If Zn > 2%, extend HCl wash.[1][2] |

References

-

Review of Nitrile Hydrolysis in MOFs

-

CTF Synthesis Fundamentals

-

1,2,4-BTC Ligand Applications

-

CTF Structural Disorder

Application Note & Protocol: Synthesis of 1,2,4-Tricyanobenzene via the Rosenmund-von Braun Reaction

Abstract: This document provides a comprehensive guide for the synthesis of 1,2,4-tricyanobenzene, a valuable precursor for functional materials and pharmaceuticals, utilizing the Rosenmund-von Braun reaction. We delve into the mechanistic underpinnings of this copper-mediated cyanation, offer a detailed, field-tested experimental protocol, and provide critical insights into reaction optimization, work-up, and purification challenges. This guide is intended for researchers in organic synthesis, materials science, and drug development.

Introduction: The Significance of 1,2,4-Tricyanobenzene and the Rosenmund-von Braun Approach

1,2,4-Tricyanobenzene is a key building block in the synthesis of phthalocyanines, triazines, and other nitrogen-containing heterocyclic compounds. Its three nitrile groups offer versatile handles for further chemical transformations, making it a molecule of significant interest in materials science for the development of dyes, pigments, and advanced polymers.

The Rosenmund-von Braun reaction is a classic and powerful method for the synthesis of aryl nitriles from aryl halides.[1][2] It typically involves the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN) at elevated temperatures.[3][4] While modern palladium-catalyzed cyanation methods have been developed, the Rosenmund-von Braun reaction remains a cost-effective and operationally straightforward approach, particularly for large-scale synthesis where catalyst cost is a factor.[5]

This guide focuses on the synthesis of 1,2,4-tricyanobenzene from a readily available dihalo-precursor, 3,4-dibromobenzonitrile. This transformation requires a double cyanation, highlighting the robustness of the reaction while also presenting unique challenges in driving the reaction to completion and subsequent purification.

Mechanistic Insights & Key Parameters

Understanding the causality behind the reaction conditions is paramount for successful synthesis and troubleshooting. The classical Rosenmund-von Braun reaction is not merely a simple nucleophilic substitution; it is a complex, copper-mediated process.

The Reaction Mechanism

The precise mechanism is thought to involve an oxidative addition-reductive elimination cycle.[3]

-

Oxidative Addition: The aryl halide (Ar-X) reacts with a Cu(I) species, leading to the oxidative addition to form a Cu(III) intermediate (Ar-Cu(III)-X).

-

Cyanide Exchange: A cyanide ion from the copper cyanide complex replaces the halide on the copper center.

-

Reductive Elimination: The aryl group and the cyanide ligand are eliminated from the copper center, forming the desired aryl nitrile (Ar-CN) and regenerating a Cu(I) species that can re-enter the catalytic cycle.

High temperatures, often up to 200°C, are traditionally required to provide the necessary activation energy for the oxidative addition step, which is often rate-limiting.[3]

Critical Reaction Parameters

-

Solvent: A high-boiling point, polar, aprotic solvent is essential.[3] Solvents like N,N-Dimethylformamide (DMF), nitrobenzene, or pyridine are commonly used to dissolve the copper cyanide salts and achieve the necessary high temperatures.[3] The choice of solvent can significantly impact reaction rate and yield.

-

Copper(I) Cyanide (CuCN): A stoichiometric excess of CuCN is often used in the classical procedure to drive the reaction to completion.[3] The purity and reactivity of the CuCN are critical.

-

Temperature: As discussed, high temperatures are a hallmark of this reaction.[5] However, this can limit the functional group tolerance of the substrate.[3] Recent modifications, such as the use of additives like L-proline, have been shown to promote the reaction at lower temperatures (80–120°C), making it compatible with more sensitive substrates.[5]

-

Substrate (Aryl Halide): The reactivity of the aryl halide is crucial. Aryl iodides are more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. For less reactive halides like chlorides, higher temperatures or modified catalytic systems may be necessary.

Experimental Workflow for 1,2,4-Tricyanobenzene Synthesis

The following diagram outlines the complete workflow from starting materials to the purified final product.

Caption: Experimental workflow from preparation to final product characterization.

Detailed Experimental Protocol

This protocol details the synthesis of 1,2,4-tricyanobenzene from 3,4-dibromobenzonitrile.

Safety Precautions:

-

EXTREME TOXICITY: Copper(I) cyanide and hydrogen cyanide (which can be generated) are highly toxic and can be absorbed through the skin.[6] All manipulations must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), a lab coat, and safety goggles.

-

Quenching: A dedicated cyanide quenching solution (e.g., alkaline bleach or ferrous sulfate) should be readily available.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents | Purpose |

| 3,4-Dibromobenzonitrile | 261.91 | 10.0 | 2.62 g | 1.0 | Starting Material |

| Copper(I) Cyanide (CuCN) | 89.56 | 25.0 | 2.24 g | 2.5 | Cyanide Source |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 25 mL | - | Solvent |

| Ferric Chloride (FeCl₃) | 162.20 | - | - | - | Work-up Reagent |

| Hydrochloric Acid (HCl) | 36.46 | - | - | - | Work-up Reagent |

| Ethyl Acetate | 88.11 | - | ~150 mL | - | Extraction Solvent |

| Brine (Saturated NaCl) | - | - | ~50 mL | - | Washing Agent |

| Anhydrous MgSO₄/Na₂SO₄ | - | - | - | - | Drying Agent |

Step-by-Step Procedure

-

Apparatus Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3,4-dibromobenzonitrile (2.62 g, 10.0 mmol) and copper(I) cyanide (2.24 g, 25.0 mmol).

-

Causality: An inert atmosphere is crucial to prevent oxidation of the Cu(I) species, which would inhibit the reaction. The glassware must be scrupulously dry as water can interfere with the reaction.

-

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (25 mL) to the flask via syringe.

-

Reaction: Begin vigorous stirring and heat the reaction mixture to reflux (approx. 153°C) using a heating mantle. Maintain the reflux for 12-24 hours.

-

Causality: The high temperature is necessary to overcome the activation energy for the cyanation of the aryl bromide.[3] Vigorous stirring ensures the heterogeneous mixture remains well-suspended.

-

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A suitable TLC eluent system would be Hexane:Ethyl Acetate (e.g., 7:3). The disappearance of the starting material indicates reaction completion.

-

Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. In a separate beaker, prepare a work-up solution by dissolving ferric chloride (6.5 g) in a mixture of 10 mL concentrated HCl and 40 mL of water.

-

Causality: The work-up procedure is critical for breaking down the stable copper-nitrile complexes formed during the reaction and neutralizing any excess cyanide.[6] Ferric chloride helps oxidize Cu(I) to Cu(II), which is more soluble in the aqueous phase.

-

-

Work-up: Slowly pour the cooled reaction mixture into the vigorously stirring FeCl₃/HCl solution. Stir for 30-60 minutes. The solution should turn a greenish-blue color.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with water (2 x 50 mL) and brine (1 x 50 mL).

-

Causality: Washing removes residual DMF and inorganic salts, simplifying the final purification.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Strategy

Purification of the crude 1,2,4-tricyanobenzene can be challenging due to the potential for isomeric byproducts and residual high-boiling solvent.

-

Column Chromatography: The primary purification method is flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity, is often effective at separating the product from less polar impurities and any remaining starting material.

-

Recrystallization: Following chromatography, recrystallization can be employed to achieve high purity. A suitable solvent system might be ethanol, isopropanol, or a mixture of ethyl acetate and hexane. The choice of solvent should be determined empirically.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive CuCN. 2. Insufficient temperature or reaction time. 3. Presence of moisture or oxygen. | 1. Use fresh, high-purity CuCN. 2. Ensure the reaction reaches and maintains reflux. Extend reaction time. 3. Use anhydrous solvent and maintain a strict inert atmosphere. |

| Incomplete Reaction | 1. Insufficient equivalents of CuCN. 2. Deactivation of the copper species. | 1. Increase the equivalents of CuCN to 1.5 per halide. 2. Consider additives like L-proline or KI to facilitate the reaction at lower temperatures.[3][5] |

| Difficult Work-up | 1. Persistent emulsion during extraction. 2. Product complexed with copper. | 1. Add more brine to the separatory funnel to break the emulsion. 2. Ensure the FeCl₃/HCl quenching step is allowed to stir for a sufficient time to fully decompose the complex. |

| Impure Product | 1. Incomplete removal of DMF. 2. Co-elution of impurities/isomers. | 1. Ensure thorough washing during work-up. High-vacuum distillation can help remove residual DMF. 2. Use a slower gradient for column chromatography. Consider recrystallization or preparative HPLC.[7] |

Conclusion

The Rosenmund-von Braun reaction, while requiring harsh conditions, is a viable and powerful method for synthesizing aryl nitriles like 1,2,4-tricyanobenzene. Success hinges on a deep understanding of the reaction mechanism, careful control of key parameters, and a robust work-up and purification strategy. By explaining the causality behind each step, this guide empowers researchers to not only execute the protocol effectively but also to troubleshoot and adapt it for their specific synthetic challenges.

References

-

Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]

- Google Patents. (1997). WO1997045389A1 - Method of making 1,2,4-trichlorobenzene.

-

University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

-

Thieme. (n.d.). L. R. Subramanian One of the most useful transformations in synthetic organic chemistry is the preparation of nitriles by nucleo. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). A Vinylic Rosenmund-von Braun Reaction: Practical Synthesis of Acrylonitriles. Retrieved from [Link]

-

YouTube. (2021). 1,3-dichlorobenzene synthesis. Retrieved from [Link]

- Google Patents. (1938). US2123857A - Manufacture of 1,3-dichloro-and 1, 3, 5-trichlorobenzenes.

-

Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]

-

Chem-Station Int. Ed. (2016). Rosenmund-von Braun Reaction. Retrieved from [Link]

-

ResearchGate. (2020). Ligand-Promoted Rosenmund–von Braun Reaction. Retrieved from [Link]

-

ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]

-

MDPI. (n.d.). Nickel-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]

-

MDPI. (n.d.). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. Retrieved from [Link]

-

SynArchive. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

- Google Patents. (2009). US7595417B2 - Cyanation of aromatic halides.

-

Organic Syntheses Procedure. (n.d.). 2,3-dicyanobutadiene. Retrieved from [Link]

-

ACS Publications. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media | Organic Letters. Retrieved from [Link]

-

ResearchGate. (2004). Catalytic Rosenmund–von Braun reaction in halide-based ionic liquids. Retrieved from [Link]

-

Aakash Institute. (n.d.). Rosenmund Reduction: Reaction, Mechanism, Uses & Examples | AESL. Retrieved from [Link]

-

Organic Synthesis International. (2014). Cyanation of Aryl Halides. Retrieved from [Link]

-

ResearchGate. (2003). Chemical Reduction of 2,4,6-Tricyano-1,3,5-triazine and 1,3,5-Tricyanobenzene. Formation of Novel 4,4',6,6'-Tetracyano-2,2'-bitriazine and Its Radical Anion † | Request PDF. Retrieved from [Link]_

-

The Journal of Organic Chemistry. (n.d.). THE ROSENMUND-von BRAUN NITRILE SYNTHESIS1. Retrieved from [Link]

Sources

- 1. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 4. Rosenmund-von Braun Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

Technical Synthesis Guide: Triazine Architectures from 1,2,4-Benzenetricarbonitrile

Executive Summary & Strategic Context

This guide details the protocols for transforming 1,2,4-benzenetricarbonitrile (Trimellitic trinitrile) into triazine-based architectures. Unlike mono-nitriles, which form discrete small molecules, the 1,2,4-substitution pattern of this precursor drives the formation of Covalent Triazine Frameworks (CTFs) . These porous organic polymers are critical in drug development pipelines as heterogeneous catalysts (e.g., for Knoevenagel condensations, oxidations) and solid-phase extraction media .

Critical Distinction for Drug Developers:

-

Small Molecule Route: Direct synthesis of discrete triazine drugs from this precursor is rare due to regio-selectivity challenges.

-

Materials Route (Primary Focus): The dominant application is the synthesis of high-surface-area CTFs used to catalyze the synthesis of pharmaceutical intermediates.

Reaction Mechanism & Causality

The core transformation is the cyclotrimerization of nitrile groups to form 1,3,5-triazine (s-triazine) rings.

The ZnCl₂ Ionothermal Mechanism

The standard route utilizes molten Zinc Chloride (ZnCl₂).[1]

-

Role of ZnCl₂:

-

Solvent: Melts at >290°C, providing a liquid medium for the neat reaction.

-

Lewis Acid Catalyst: Activates the nitrile (

) bond, increasing susceptibility to nucleophilic attack. -

Porogen: The salt occupies volume during polymerization; its removal creates micropores.

-

Pathway Visualization

The following diagram illustrates the activation and cyclotrimerization pathway.

Figure 1: Mechanistic pathway for the ZnCl₂-mediated cyclotrimerization of nitrile groups into a crosslinked triazine framework.

Protocol A: Ionothermal Synthesis (The Benchmark Standard)

Objective: Synthesis of highly porous CTF materials for catalytic applications. Precursor: this compound (CAS: 1967-60-8).

Materials & Equipment

-

Reagents: this compound (98%), Anhydrous ZnCl₂ (99.99%, ultra-dry).

-

Vessels: Quartz or Pyrex ampoules (15 mm OD, 2 mm wall thickness).

-

Equipment: Glovebox (Ar atmosphere), Tube furnace, Blast shield.

Step-by-Step Protocol

| Step | Action | Technical Rationale (Causality) |

| 1 | Pre-drying | Dry ZnCl₂ at 150°C under vacuum for 12h. Moisture reacts with ZnCl₂ to form Zn(OH)Cl, killing catalytic activity. |

| 2 | Glovebox Loading | Mix Monomer and ZnCl₂ in a 1:10 molar ratio (Monomer:ZnCl₂) inside an Argon glovebox. Grind to a fine powder. |

| 3 | Ampoule Sealing | Transfer mixture to the ampoule. Evacuate to <10⁻³ mbar.[1] Flame seal the ampoule while under vacuum.[1] |

| 4 | Thermal Ramp | Place in a tube furnace. Ramp at 5°C/min to 400°C . Hold for 40 hours . 400°C balances polymerization (complete conversion) vs. carbonization (loss of N-content). |

| 5 | Cooling & Opening | Cool to RT. Warning: Ampoules may be pressurized. Score and crack open behind a blast shield. |

| 6 | Washing (Critical) | Grind the black monolith. Stir in water (24h), then dilute HCl (1M, 24h), then THF (12h). HCl is mandatory to digest the ZnCl₂ porogen trapped in the pores. |

| 7 | Activation | Dry at 120°C under vacuum (12h). |

Experimental Workflow Diagram

Figure 2: Operational workflow for the ionothermal synthesis of CTFs.

Protocol B: Triflic Acid Catalyzed Synthesis (Mild Conditions)

Objective: Synthesis of triazine networks with higher crystallinity and defined stoichiometry, avoiding high-temp carbonization. Reagent: Trifluoromethanesulfonic acid (TFMS).[2][3]

-

Setup: Flame-dried round bottom flask with magnetic stir bar.

-

Mixing: Dissolve this compound in anhydrous Chloroform or Dichloromethane (0.1 M concentration).

-

Catalyst Addition: Cool to 0°C. Add TFMS dropwise (Ratio: 0.5 mL TFMS per mmol of nitrile).

-

Note: The reaction is highly exothermic.

-

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 24–48 hours.[1] The solution will solidify into a gel/precipitate.

-

Quenching: Pour into ice water containing ammonia (to neutralize acid).

-

Purification: Filter the solid, wash extensively with water, ethanol, and acetone. Soxhlet extraction with methanol is recommended for pharmaceutical-grade purity.

Quality Control & Characterization

To validate the synthesis of the triazine core and the removal of starting materials, the following data points are required.

| Technique | Expected Signal (Success) | Failure Mode (Indicator) |

| FT-IR | Appearance of bands at 1350 cm⁻¹ and 1550 cm⁻¹ (Triazine ring breathing/stretching). | Persistence of sharp peak at 2230 cm⁻¹ (Unreacted Nitrile -CN). |

| PXRD | Broad halos (amorphous CTF) or weak peaks at ~26° 2θ (stacking). | Sharp crystalline peaks matching the starting monomer (No reaction). |

| BET Sorption | Type I Isotherm. Surface Area >600 m²/g .[1] | Surface area <100 m²/g (Pore collapse or incomplete Zn removal). |

| XPS | N1s spectrum shows dominant pyridinic nitrogen (398.6 eV). | N1s signal dominated by nitrile peak (399.8 eV). |

References

-

Kuhn, P., et al. (2008). "Porous, Covalent Triazine-Based Frameworks Prepared by Ionothermal Synthesis." Angewandte Chemie International Edition. Link

-

Liu, M., et al. (2021). "Covalent Triazine Frameworks Based on the First Pseudo-Octahedral Hexanitrile Monomer." Materials. Link

-

Katekemol, P., et al. (2013). "Covalent Triazine Frameworks Prepared from 1,3,5-Tricyanobenzene." Chemistry of Materials. Link

-

Puthiaraj, P., et al. (2016). "Porosity tuning of covalent triazine frameworks for efficient CO2 capture." Chemical Engineering Journal.[4] Link

Sources

- 1. Synthesis and Characterization of Covalent Triazine Frameworks Based on 4,4′-(Phenazine-5,10-diyl)dibenzonitrile and Its Application in CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ac1.hhu.de [ac1.hhu.de]

- 3. Covalent Triazine Frameworks Based on the First Pseudo-Octahedral Hexanitrile Monomer via Nitrile Trimerization: Synthesis, Porosity, and CO2 Gas Sorption Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

Troubleshooting & Optimization

recrystallization solvents for purifying 1,2,4-tricyanobenzene

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for the purification of 1,2,4-tricyanobenzene via recrystallization. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested advice to help you navigate the nuances of this critical purification technique.

The Challenge of Purifying 1,2,4-Tricyanobenzene

1,2,4-Tricyanobenzene is a molecule of significant interest due to its electron-deficient aromatic system, making it a valuable building block in materials science and supramolecular chemistry. However, synthetic routes often yield a product contaminated with starting materials, isomers, or by-products. Recrystallization is a powerful and scalable method for achieving high purity, but its success hinges on a rational choice of solvent and a robust experimental technique. This guide is designed to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and problems in a direct, question-and-answer format.

Q1: What are the essential characteristics of a good recrystallization solvent for 1,2,4-tricyanobenzene?

A successful recrystallization depends on the differential solubility of the compound at different temperatures. The ideal solvent for 1,2,4-tricyanobenzene should meet the following criteria:

-

High Solubility at Elevated Temperatures: The solvent must completely dissolve your crude 1,2,4-tricyanobenzene, along with any soluble impurities, at or near its boiling point.

-

Low Solubility at Low Temperatures: As the solution cools, the solubility of 1,2,4-tricyanobenzene should drop significantly, allowing it to crystallize out of the solution while impurities remain dissolved.

-

Appropriate Boiling Point: The solvent's boiling point should ideally be lower than the melting point of 1,2,4-tricyanobenzene to prevent the compound from "oiling out" (melting instead of dissolving).[1]

-

Inertness: The solvent must not react with 1,2,4-tricyanobenzene.

-

Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying process.

The principle of "like dissolves like" is a useful starting point.[2] 1,2,4-Tricyanobenzene has a nonpolar aromatic core but also possesses three highly polar nitrile (-C≡N) groups. This dual nature suggests that moderately polar solvents are excellent candidates.

Q2: My compound "oiled out" during cooling, forming a liquid instead of crystals. What happened and how can I fix it?

"Oiling out" is a common problem where the solute separates from the solution as a liquid layer rather than a crystalline solid.[3] This is undesirable because oils tend to trap impurities, defeating the purpose of recrystallization.

Causality:

-

High Solute Concentration: The solution is too supersaturated, causing the compound to precipitate out faster than it can form an ordered crystal lattice.

-

Melting Point Depression: Significant impurities can lower the melting point of your compound, sometimes below the temperature of the solution.

-

Inappropriate Solvent Choice: The boiling point of your solvent may be higher than the melting point of your compound.[1]

Troubleshooting Protocol:

-

Re-heat the solution until the oil completely redissolves.

-

Add a small amount (5-10% more) of the hot solvent to reduce the saturation level.[1]

-

Ensure any insoluble impurities have been removed via a hot filtration step.[4]

-

Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a hot plate that has been turned off or by insulating the flask with glass wool.[1] This gives the molecules more time to align into a proper crystal lattice.

-

If the problem persists, consider a different solvent or a mixed-solvent system.

Q3: My crystal yield is disappointingly low. What are the common causes and how can I improve recovery?

Low yield is a frequent issue that can often be traced back to procedural steps.[2]

Causality & Solutions:

-

Using Too Much Solvent: This is the most common error.[1] If an excess of solvent is used, the solution may not become sufficiently saturated upon cooling for crystallization to occur, or only a small fraction of the compound will crystallize.

-

Premature Crystallization: If crystals form too early during a hot filtration step, product is lost.

-

Solution: Use a pre-heated funnel and filter flask and add a slight excess of hot solvent before filtering to ensure the compound stays in solution. This excess can be evaporated after filtration.[3]

-

-

Cooling Too Rapidly: While slow cooling is best for purity, sometimes very fine needles form that are difficult to filter. If yield is the primary concern after purity is established, cooling in an ice bath can maximize precipitation.

-

Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[2]

-

Solution: Always use a minimal amount of ice-cold solvent for the final wash.

-

Q4: I've cooled the solution, but no crystals have formed. What can I do to induce crystallization?

Failure to crystallize usually means the solution is not supersaturated, or the activation energy for nucleation has not been overcome.

Inducement Techniques:

-

Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

-

Seeding: If you have a small crystal of pure 1,2,4-tricyanobenzene, add it to the cooled solution. This "seed crystal" acts as a template for other molecules to crystallize upon.

-

Reduce Solvent Volume: As mentioned in Q3, carefully evaporate some of the solvent to increase the solute concentration and then re-cool.

-

Deep Cooling: Place the flask in a freezer (ensure your solvent doesn't freeze) for an extended period. Lower temperatures decrease solubility further.

Solvent Selection Guide for 1,2,4-Tricyanobenzene

Choosing the right solvent is the most critical step. The following table summarizes potential solvents and their properties. Small-scale trials are always recommended to find the optimal solvent or solvent mixture for your specific sample.

| Solvent | Boiling Point (°C) | Polarity | Rationale & Considerations |

| Ethanol | 78 | Polar Protic | Often a good starting point. Its polarity matches the nitrile groups, and it's easily removed. May require a larger volume. |

| Acetone | 56 | Polar Aprotic | Excellent solvent for many polar organic compounds. Its low boiling point makes it easy to handle and remove.[5] |

| Ethyl Acetate | 77 | Mid-Polarity | Good balance of polarity. Can be effective if impurities are very polar or nonpolar. |

| Toluene | 111 | Nonpolar (Aromatic) | The aromatic nature can facilitate dissolving 1,2,4-tricyanobenzene via π-π interactions. Good for removing more polar impurities.[6] |

| Acetonitrile | 82 | Polar Aprotic | The nitrile group on the solvent can have a strong affinity for the nitrile groups on the solute. |

| Dichloromethane (DCM) / Hexane | 40 / 69 | Mixed System | Use when no single solvent is ideal. Dissolve the compound in a minimum of hot DCM (the "solvent"), then slowly add hot hexane (the "anti-solvent") until the solution becomes faintly cloudy.[7] Then, allow to cool. |

| Acetone / Water | 56 / 100 | Mixed System | A polar mixed system. Dissolve in hot acetone and add hot water dropwise until turbidity appears.[6] Useful if impurities are highly nonpolar. |

Standard Recrystallization Protocol

This protocol provides a self-validating workflow. The causality behind each step is explained to ensure both high purity and good recovery.

-

Dissolution:

-

Place the crude 1,2,4-tricyanobenzene in an Erlenmeyer flask.

-

Add a stir bar and place the flask on a stirring hotplate.

-

Add the chosen solvent in small portions while heating and stirring. Continue adding solvent just until all the solid has dissolved. Causality: Using the minimum amount of hot solvent ensures the solution will be supersaturated upon cooling, maximizing crystal yield.[2]

-

-

Decolorization (Optional):

-

If the solution is colored by impurities, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

-

Reheat the solution to boiling for a few minutes. Causality: The high surface area of charcoal adsorbs colored, high-molecular-weight impurities.

-

-

Hot Filtration (if necessary):

-

If there are insoluble impurities or charcoal was used, perform a hot gravity filtration using a pre-heated short-stem funnel and fluted filter paper into a clean, pre-heated flask.

-

Causality: Pre-heating the apparatus prevents the product from crystallizing prematurely in the funnel, which would lead to product loss.[3]

-

-

Crystallization:

-

Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on the benchtop. Do not disturb the flask.

-

Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

-

Causality: Slow cooling promotes the formation of large, pure crystals by allowing the molecules to selectively deposit onto the growing crystal lattice, excluding impurities. Rapid cooling can trap impurities.[4]

-

-

Collection and Washing:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold recrystallization solvent.

-

Causality: The cold solvent washes away any dissolved impurities adhering to the crystal surfaces without significantly redissolving the desired product.[2]

-

-

Drying:

-

Allow air to be pulled through the crystals on the filter for several minutes to help them dry.

-

Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.

-

Visualization of Solvent Selection Workflow

This diagram outlines the logical process for selecting an appropriate recrystallization solvent system.

Caption: Workflow for selecting a recrystallization solvent.

References

-

ResearchGate. (2023). Which solvents should I use to recrystalize P-anisidine and DNP individually? Available at: [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization. Available at: [Link]

-

ResearchGate. (2024). How to Purify an organic compound via recrystallization or reprecipitation? Available at: [Link]

-

National University of Singapore. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]

-

Reddit. (2020). Go-to recrystallization solvent mixtures. Available at: [Link]

-

ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

- Unknown Source. (n.d.).

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Available at: [Link]

-

Wikipedia. (n.d.). 1,2,4-Trichlorobenzene. Available at: [Link]

-

University of Alberta, Department of Chemistry. (n.d.). RECRYSTALLISATION. Available at: [Link]

-

Reddit. (2019). Recrystallization with two solvents. Available at: [Link]

-

ResearchGate. (2019). Determination and Correlation of Solubilities of 1,3,5-Trifluoro-2,4,6-triiodobenzene in Different Solvents from 289.25 to 332.15 K. Available at: [Link]

-

University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Available at: [Link]

-

Journal of Organic Chemistry. (2003). Chemical Reduction of 2,4,6-Tricyano-1,3,5-triazine and 1,3,5-Tricyanobenzene... Available at: [Link]

-

PubChem. (n.d.). 1,2,4-Trichlorobenzene. Available at: [Link]

-

ResearchGate. (2012). An Efficient Route to 1,3,5-Triazido-2,4,6-tricyanobenzene. Available at: [Link]

-

ResearchGate. (2002). Chemical Reduction of 2,4,6-Tricyano-1,3,5-triazine and 1,3,5-Tricyanobenzene... Available at: [Link]

-

University of Arizona. (n.d.). Solubility of C60 in a Variety of Solvents. Available at: [Link]

Sources

- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. researchgate.net [researchgate.net]